molecular formula C8H4F4O3 B14865458 4-(Difluoromethoxy)-2,5-difluorobenzoic acid

4-(Difluoromethoxy)-2,5-difluorobenzoic acid

Cat. No.: B14865458
M. Wt: 224.11 g/mol
InChI Key: JRLKUHVGWDDWHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Difluoro-4-(difluoromethoxy)benzoic acid is a fluorinated aromatic compound with the molecular formula C8H4F4O3. This compound is characterized by the presence of two fluorine atoms and a difluoromethoxy group attached to a benzoic acid core. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 2,5-difluorobenzoic acid with difluoromethyl ether under specific conditions to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may involve the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,5-Difluoro-4-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

2,5-Difluoro-4-(difluoromethoxy)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-(difluoromethoxy)benzoic acid involves its interaction with molecular targets and pathways. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with target molecules. This can lead to specific biological or chemical effects, depending on the context of its use .

Comparison with Similar Compounds

  • 4-(Difluoromethoxy)benzoic acid
  • 2,4-Difluorobenzoic acid
  • 4-(Trifluoromethyl)benzoic acid

Comparison: Compared to these similar compounds, 2,5-Difluoro-4-(difluoromethoxy)benzoic acid is unique due to the specific positioning of the fluorine atoms and the difluoromethoxy group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications .

Properties

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

IUPAC Name

4-(difluoromethoxy)-2,5-difluorobenzoic acid

InChI

InChI=1S/C8H4F4O3/c9-4-2-6(15-8(11)12)5(10)1-3(4)7(13)14/h1-2,8H,(H,13,14)

InChI Key

JRLKUHVGWDDWHR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)OC(F)F)F)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.